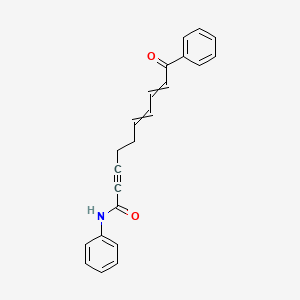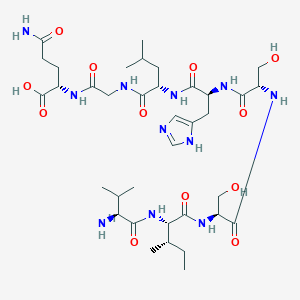![molecular formula C22H38Sn B12549430 Tributyl[cyclopropyl(phenyl)methyl]stannane CAS No. 183948-39-2](/img/structure/B12549430.png)
Tributyl[cyclopropyl(phenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[cyclopropyl(phenyl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclopropyl(phenyl)methyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[cyclopropyl(phenyl)methyl]stannane can be synthesized through the reaction of cyclopropyl(phenyl)methyl chloride with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of organotin compounds often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The synthesis of this compound may involve similar methodologies, with careful control of reaction parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[cyclopropyl(phenyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of the tin-bound groups to other substrates.
Substitution: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the tin center under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Tributyl[cyclopropyl(phenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research into the medicinal applications of organotin compounds includes their use as potential therapeutic agents.
Industry: In industrial applications, organotin compounds are used as catalysts, stabilizers in plastics, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of tributyl[cyclopropyl(phenyl)methyl]stannane involves the formation of stannyl radicals, which can participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, initiate polymerization reactions, or undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride in radical reactions.
Phenyltributylstannane: Similar in structure but with a phenyl group instead of the cyclopropyl(phenyl)methyl group.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopropyl(phenyl)methyl group.
Uniqueness
Tributyl[cyclopropyl(phenyl)methyl]stannane is unique due to the presence of the cyclopropyl(phenyl)methyl group, which can impart different reactivity and selectivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Propriétés
Numéro CAS |
183948-39-2 |
|---|---|
Formule moléculaire |
C22H38Sn |
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
tributyl-[cyclopropyl(phenyl)methyl]stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-2-4-9(5-3-1)8-10-6-7-10;3*1-3-4-2;/h1-5,8,10H,6-7H2;3*1,3-4H2,2H3; |
Clé InChI |
SJYZQPBFKJGGSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(C1CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methoxysilane](/img/structure/B12549350.png)


![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)

![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)



![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)



